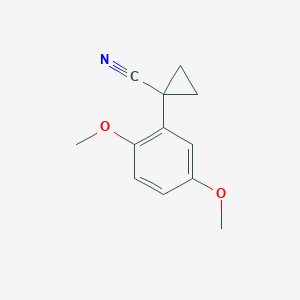

1-(2,5-Dimethoxyphenyl)cyclopropane-1-carbonitrile

Description

1-(2,5-Dimethoxyphenyl)cyclopropane-1-carbonitrile is a chemical compound that features a cyclopropane ring substituted with a 2,5-dimethoxyphenyl group and a nitrile group

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-(2,5-dimethoxyphenyl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C12H13NO2/c1-14-9-3-4-11(15-2)10(7-9)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

LHSCSFAJIIBMNO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2(CC2)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)cyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using the Simmons–Smith reaction, which employs diiodomethane and a zinc-copper couple . Another method is the Corey–Chaykovsky cyclopropanation, which uses sulfur ylides . Industrial production methods often involve the use of palladium-catalyzed reactions and selective decarboxylation of 1-cyanocyclopropane-1-carboxylates .

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common reagents used in these reactions include palladium catalysts, sulfur ylides, and strong oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The nitrile group can act as an electrophile, facilitating nucleophilic attack and subsequent transformations .

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: This compound features a pyrrole ring instead of a cyclopropane ring.

1-(2-methoxyphenyl)cyclopropane-1-carbonitrile: This compound has a single methoxy group instead of two.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.